

# Spectroscopic Data Comparison: 7-Bromo-4-chloro-8-methylquinoline and Structural Analogs

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Compound of Interest

7-Bromo-4-chloro-8methylquinoline

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For researchers, scientists, and drug development professionals, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of novel chemical entities. This guide provides a comparative analysis of the spectroscopic data for **7-Bromo-4-chloro-8-methylquinoline** and its structural analogs. Due to the absence of publicly available experimental spectra for **7-Bromo-4-chloro-8-methylquinoline**, this guide utilizes predicted mass spectrometry data for the target compound and compares it with available experimental data for structurally related quinoline derivatives.

While dedicated experimental spectra for **7-Bromo-4-chloro-8-methylquinoline** are not readily available in public databases, predicted mass spectrometry data offers valuable insights into its expected fragmentation patterns. To provide a practical reference, this guide presents a comparison with the experimental spectroscopic data of similar halogenated and methylated quinolines.

## **Comparative Spectroscopic Data**

The following tables summarize the available and predicted spectroscopic data for **7-Bromo-4-chloro-8-methylquinoline** and its analogs.

Table 1: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight ( g/mol )	Key Mass-to- Charge Ratios (m/z)	Data Type
7-Bromo-4- chloro-8- methylquinoline	C10H7BrCIN	256.53	[M+H]+: 255.95, [M+Na]+: 277.93, [M-H]-: 253.94	Predicted
7-Bromo-4- chloroquinoline	C∍H₅BrClN	242.50	Experimental data not available	-
7-Bromo-5- chloro-8- hydroxyquinoline	C∍H₅BrClNO	258.50	Experimental data not available	-

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Analogs (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
7-Bromo-4-chloroquinoline	Data not publicly available.
7-Bromo-5-chloro-8-hydroxyquinoline	8.84 (d), 8.49 (d), 7.72 (d), 7.59 (d) [multiplicities and coupling constants not fully specified in the source].

Table 3: 13C NMR Spectroscopic Data for Analogs (in CDCl3)

Compound	Chemical Shift (δ, ppm)	
7-Bromo-4-chloroquinoline	Data not publicly available.	
7-Bromo-5-chloro-8-hydroxyquinoline	Data available but specific shifts not detailed in the accessible source.	

Table 4: Infrared (IR) Spectroscopy Data for Analogs



Compound	Key IR Absorptions (cm <sup>-1</sup> )	
7-Bromo-4-chloroquinoline	Data not publicly available.	
7-Bromo-5-chloro-8-hydroxyquinoline	Data available but specific peak frequencies not detailed in the accessible source.	

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the types of spectroscopic data discussed in this guide. Specific parameters may vary depending on the instrumentation and the specific properties of the compound being analyzed.

#### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

A solution of the quinoline derivative is prepared by dissolving approximately 5-10 mg of the solid compound in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), within an NMR tube. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are then recorded on an NMR spectrometer, for instance, a 400 MHz instrument. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm. For <sup>13</sup>C NMR, a wider spectral width, for example, 0 to 200 ppm, is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### 2. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The analysis can be performed in both positive and negative ion modes to detect various adducts, such as [M+H]+, [M+Na]+, and [M-H]-. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the parent ion and its fragments.

#### 3. Infrared (IR) Spectroscopy

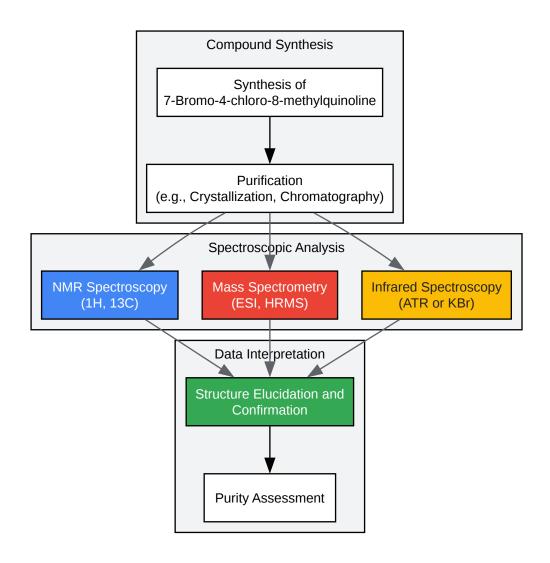
For solid samples, the IR spectrum is commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm<sup>-1</sup>. Alternatively, a solid sample can be prepared as a



potassium bromide (KBr) pellet. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the IR beam.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **7-Bromo-4-chloro-8-methylquinoline**.



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Caption: Workflow for Spectroscopic Analysis.

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